molecular formula C6H5IOS B13137310 1-(2-Iodothiophen-3-yl)ethanone CAS No. 1956371-36-0

1-(2-Iodothiophen-3-yl)ethanone

Cat. No.: B13137310
CAS No.: 1956371-36-0
M. Wt: 252.07 g/mol
InChI Key: YPNOPDDHSUQQNN-UHFFFAOYSA-N
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Description

1-(2-Iodothiophen-3-yl)ethanone is an organic compound with the molecular formula C6H5IOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of an iodine atom at the 2-position and an ethanone group at the 3-position makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Iodothiophen-3-yl)ethanone can be synthesized through several methods. One common approach involves the iodination of thiophene derivatives. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodothiophen-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Iodothiophen-3-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and ethanone group facilitate binding to enzymes and receptors, influencing various biochemical pathways. For instance, its potential anti-inflammatory activity may involve inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison: 1-(2-Iodothiophen-3-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for targeted research and applications .

Properties

CAS No.

1956371-36-0

Molecular Formula

C6H5IOS

Molecular Weight

252.07 g/mol

IUPAC Name

1-(2-iodothiophen-3-yl)ethanone

InChI

InChI=1S/C6H5IOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,1H3

InChI Key

YPNOPDDHSUQQNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC=C1)I

Origin of Product

United States

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